molecular formula C22H26F3N3 B6078024 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

Cat. No. B6078024
M. Wt: 389.5 g/mol
InChI Key: IRBNGWSEMHTCMH-UHFFFAOYSA-N
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Description

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology research. DFPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular concentration of dopamine, which can then bind to dopamine receptors and produce its physiological effects. The mechanism of action of 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine is similar to other dopamine transporter inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to increase the extracellular concentration of dopamine in certain brain regions. 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has also been shown to inhibit the activity of the dopamine transporter, which may be beneficial for the treatment of schizophrenia. However, the physiological effects of 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine are still being studied, and its long-term effects on the brain and body are not yet known.

Advantages and Limitations for Lab Experiments

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, such as its ability to selectively inhibit the dopamine transporter and its relatively high potency. 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine is also relatively stable and can be easily synthesized using various methods. However, 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine also has some limitations, such as its potential toxicity and lack of selectivity for other neurotransmitter transporters.

Future Directions

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has potential applications in pharmacology research, and future studies may focus on its efficacy and safety as a potential drug candidate for the treatment of various diseases. Other future directions may include the study of the structure-activity relationship of 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine and its derivatives, the development of more selective dopamine transporter inhibitors, and the study of the long-term effects of 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine on the brain and body.

Synthesis Methods

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine can be synthesized using various methods, including the reductive amination of 1-(2,4-difluorobenzyl)-3-piperidinone and 4-fluorobenzaldehyde, followed by cyclization using sodium borohydride. Another method involves the reaction of 1-(2,4-difluorobenzyl)-3-piperidinone with 4-fluorobenzylamine, followed by cyclization using trifluoroacetic acid. 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine can also be synthesized using other methods, such as the reaction of 1-(2,4-difluorobenzyl)-3-piperidinone with 4-fluorophenylhydrazine, followed by cyclization using sodium borohydride.

Scientific Research Applications

1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been used in pharmacology research as a potential drug candidate for the treatment of various diseases, such as depression, anxiety, and schizophrenia. 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to inhibit the activity of the dopamine transporter, which is a target for the treatment of schizophrenia. 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has also been used as a tool compound for the study of the dopamine transporter and its role in the regulation of dopamine neurotransmission.

properties

IUPAC Name

1-[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3/c23-18-5-7-20(8-6-18)27-10-12-28(13-11-27)21-2-1-9-26(16-21)15-17-3-4-19(24)14-22(17)25/h3-8,14,21H,1-2,9-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBNGWSEMHTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

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